1-Bromo-3-ethenyl-5-nitrobenzene
Description
1-Bromo-3-ethenyl-5-nitrobenzene is a brominated aromatic compound featuring a nitro group at position 5, a bromine atom at position 1, and an ethenyl (vinyl) substituent at position 2. This compound’s reactivity is influenced by the electron-withdrawing nitro and bromo groups, which decrease electron density in the aromatic ring, directing electrophilic substitutions to specific positions.
Properties
IUPAC Name |
1-bromo-3-ethenyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHALAUTNIYKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethenyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethenyl-5-nitro
Biological Activity
Overview
1-Bromo-3-ethenyl-5-nitrobenzene is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromine atom, a nitro group, and an ethenyl substituent, contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 232.05 g/mol
- CAS Number : 18242-39-2
The biological activity of 1-Bromo-3-ethenyl-5-nitrobenzene is primarily attributed to the presence of the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates can interact with cellular components, leading to cytotoxic effects. The compound may inhibit specific enzymes or receptors, disrupting cellular pathways associated with cancer cell growth or microbial survival.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cellular damage. For instance:
- Metronidazole , a well-known nitro compound, exhibits similar mechanisms by producing reactive species that lead to DNA damage in pathogens .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| 1-Bromo-3-ethenyl-5-nitrobenzene | Antimicrobial | DNA binding via nitro reduction |
| Metronidazole | Antimicrobial | Generation of toxic radicals leading to DNA damage |
| Chloramphenicol | Antimicrobial | Inhibition of protein synthesis |
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitro-substituted compounds. For example, research indicates that derivatives similar to 1-Bromo-3-ethenyl-5-nitrobenzene exhibit significant cytotoxicity against various cancer cell lines:
- In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of 1-Bromo-3-ethenyl-5-nitrobenzene on the MCF7 breast cancer cell line:
- IC value: 25.72 ± 3.95 μM
- The compound demonstrated dose-dependent apoptosis in treated cells.
Research Findings
1-Bromo-3-ethenyl-5-nitrobenzene has been explored for its potential as a precursor in drug development due to its unique chemical properties. Its reactivity allows for further modifications that can enhance biological activity or selectivity towards specific targets.
Table 2: Summary of Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight : Bulky substituents like methylsulfonyl (280.10 g/mol) increase molecular weight significantly compared to methyl (216.03 g/mol) or methoxy (232.03 g/mol).
- Purity : Commercial availability varies, with methyl and methoxy derivatives achieving high purity (≥95%) .
- Electron-Withdrawing Groups (e.g., Methylsulfonyl, Nitro): Decrease electron density, directing electrophiles to meta/para positions relative to substituents . Reactive Halides (e.g., Chloromethyl): Introduce sites for nucleophilic substitution (e.g., SN2 reactions) .
Theoretical Implications for 1-Bromo-3-ethenyl-5-nitrobenzene
Compared to its analogues, the ethenyl group in 1-bromo-3-ethenyl-5-nitrobenzene introduces unique reactivity:
- Conjugation : The vinyl group’s π-electrons may participate in resonance with the aromatic ring, altering charge distribution.
- Polymerization Potential: Ethenyl substituents could enable polymerization under radical or ionic initiators, a feature absent in saturated analogues.
- Electrophilic Additions : Susceptibility to reactions like hydrohalogenation or epoxidation, unlike inert substituents (e.g., methyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
